molecular formula C9H8N4O3 B5469401 (2Z)-2-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyiminoacetic acid

(2Z)-2-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyiminoacetic acid

Cat. No.: B5469401
M. Wt: 220.18 g/mol
InChI Key: JQRZLDKMYXJGOV-GHXNOFRVSA-N
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Description

(2Z)-2-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyiminoacetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the methoxyiminoacetic acid group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyiminoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

(2Z)-2-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyiminoacetic acid has been explored for its potential in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (2Z)-2-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyiminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyiminoacetic acid is unique due to its specific structure, which combines the imidazo[1,2-a]pyrimidine core with a methoxyiminoacetic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable scaffold for developing new compounds with potential therapeutic applications .

Properties

IUPAC Name

(2Z)-2-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-16-12-7(8(14)15)6-5-13-4-2-3-10-9(13)11-6/h2-5H,1H3,(H,14,15)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRZLDKMYXJGOV-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CN2C=CC=NC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CN2C=CC=NC2=N1)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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